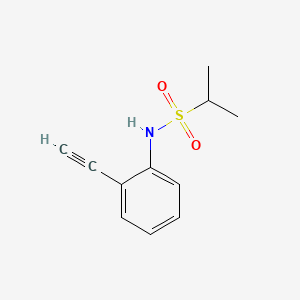

N-(2-Ethynylphenyl)propane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

N-(2-ethynylphenyl)propane-2-sulfonamide |

InChI |

InChI=1S/C11H13NO2S/c1-4-10-7-5-6-8-11(10)12-15(13,14)9(2)3/h1,5-9,12H,2-3H3 |

InChI Key |

HWMNZKYAGIMINP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=CC=C1C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Ethynylphenyl Propane 2 Sulfonamide and Structural Analogues

Strategies for Sulfonamide Bond Formation

The formation of the sulfonamide linkage is a cornerstone of synthesizing this class of compounds. Various methods have been developed, ranging from classical approaches to more modern, efficient techniques.

Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.combldpharm.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an inorganic base, to neutralize the hydrochloric acid byproduct. bldpharm.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

This method is broadly applicable; for instance, N-(2-phenylethyl)benzenesulfonamide is synthesized by reacting 2-phenylethylamine with benzenesulfonyl chloride. nih.gov The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines. bldpharm.com The reaction conditions are typically mild, often proceeding at temperatures ranging from 0 °C to room temperature. bldpharm.com

| Reactants | Base | Product | Reference |

| Sulfonyl Chloride, Primary/Secondary Amine | Pyridine/Inorganic Base | Sulfonamide | mdpi.com, bldpharm.com |

| 2-Phenylethylamine, Benzene (B151609) sulfonyl chloride | Not specified | N-(2-phenylethyl)benzenesulfonamide | nih.gov |

Metal-Free Approaches to Sulfonamide Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential for metal contamination in the final products. Several innovative metal-free approaches for sulfonamide synthesis have been reported.

One such method involves the direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds using an in situ generated N-sulfonylamine as the active electrophile. mdpi.com This reaction proceeds under mild conditions and shows tolerance for a variety of sensitive functional groups, including alkynes. mdpi.com Another approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines through the oxidative cleavage of an S-N bond. princeton.edu This method is advantageous for its use of environmentally friendly reagents and mild conditions. princeton.edu

Furthermore, a metal-free process has been developed for the synthesis of sulfonylureas through the direct reaction of sulfonamides with amides in the presence of iodobenzene (B50100) diacetate (PIDA). researchgate.net This method avoids the use of toxic reagents like phosgene. researchgate.net

| Method | Key Reagents | Substrates | Reference |

| Electrophilic Sulfonamidation | In situ generated N-sulfonylamine | Electron-rich aromatics | mdpi.com |

| Oxidative S-N Cleavage | Iodine-tert-butyl hydroperoxide (TBHP) | N-hydroxy sulfonamides, Amines | princeton.edu |

| Direct Coupling | Iodobenzene diacetate (PIDA) | Sulfonamides, Amides | researchgate.net |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of sulfonamides.

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts. nih.govorganic-chemistry.org This procedure uses 2,4,6-trichloro- researchgate.netnih.govresearchgate.net-triazine (TCT) as an activating agent. nih.govorganic-chemistry.org The reaction is performed in two microwave-irradiated steps: first, the activation of the sulfonic acid with TCT, followed by the reaction of the intermediate with an amine. nih.govlibretexts.org This approach significantly reduces reaction times and often leads to high-purity products in excellent yields compared to conventional heating methods. nih.govorganic-chemistry.org

Microwave irradiation has also been employed for the catalyst-free and solvent-free sulfonylation of various amines with p-toluenesulfonyl chloride, offering a greener and more efficient protocol. mdpi.com The microwave energy is believed to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. mdpi.com

| Starting Materials | Key Features | Advantages | Reference |

| Sulfonic acids/salts, Amines | Microwave irradiation, TCT activation | Fast, high yields, high purity | nih.gov, organic-chemistry.org, libretexts.org |

| Amines, p-Toluenesulfonyl chloride | Microwave irradiation, solvent-free, catalyst-free | Green, efficient, simple work-up | mdpi.com |

Sulfur-Phenolate Exchange Methods

A more recent and innovative strategy for sulfonamide synthesis is the Sulfur-Phenolate Exchange (SuPhenEx) reaction. rsc.orgthieme-connect.de This method provides a mild, fast, and high-yielding alternative to conventional methods, which often require harsh conditions. rsc.orgthieme-connect.denih.govmdpi.comresearchgate.net

The SuPhenEx reaction utilizes a stable and easy-to-handle starting material, such as 4-nitrophenyl benzylsulfonate. rsc.orgthieme-connect.de The reaction proceeds at room temperature with a wide range of aliphatic and aromatic amines to produce sulfonamides in good to excellent yields. rsc.orgthieme-connect.demdpi.comresearchgate.net A key advantage of this fluorine-free method is that it often requires shorter reaction times and does not necessitate rigorous drying or the use of catalysts. rsc.orgmdpi.com The p-nitrophenolate group serves as an excellent leaving group in this S(VI) exchange chemistry. mdpi.com

| Starting Material | Reaction Conditions | Scope | Reference |

| 4-Nitrophenyl benzylsulfonate | Room temperature, catalyst-free | Aliphatic, linear, and cyclic amines, anilines, N-methylanilines | rsc.org, thieme-connect.de, mdpi.com, researchgate.net |

Introduction of the 2-Ethynylphenyl Moiety

The introduction of the 2-ethynylphenyl group is a critical step in the synthesis of N-(2-ethynylphenyl)propane-2-sulfonamide. This is typically achieved by forming the N-aryl bond between the sulfonamide nitrogen and the pre-functionalized 2-ethynylphenyl ring.

N-Arylation of Sulfonamides

The term "N-ethynylation of sulfonamides" is not a standard chemical term. The formation of the N-(2-ethynylphenyl) bond is achieved through N-arylation reactions, where a sulfonamide is coupled with a suitable 2-ethynylphenyl precursor. This precursor is typically an aryl halide or a related electrophile.

Several catalytic systems have been developed for the N-arylation of sulfonamides. Palladium- and copper-catalyzed reactions are common. For instance, nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles provides a general route to a wide range of N-aryl sulfonamides. princeton.edu These reactions can tolerate various functional groups. Similarly, ligand-free copper iodide (CuI) has been used to catalyze the N-arylation of sulfonamides with aryl iodides in good to excellent yields. researchgate.net

Transition-metal-free approaches for N-arylation have also been developed. One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under very mild conditions. nih.gov

The synthesis of the required 2-ethynylphenyl precursor, such as 2-ethynylphenyl halide, can be accomplished using established methods like the Sonogashira coupling. organic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide, providing a direct route to the necessary functionalized aromatic ring. organic-chemistry.orglibretexts.org

| Arylation Method | Catalyst/Reagent | Precursor for 2-Ethynylphenyl Moiety | Reference |

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst | 2-Ethynylphenyl halide | princeton.edu |

| Copper-Catalyzed Cross-Coupling | Copper(I) iodide | 2-Ethynylphenyl iodide | researchgate.net |

| Metal-Free Arylation | Cesium fluoride (CsF) | 2-Ethynylphenyl triflate | nih.gov |

| Precursor Synthesis | Palladium catalyst, Copper(I) cocatalyst | Dihaloarene, Terminal alkyne | organic-chemistry.org, libretexts.org |

Palladium/Copper-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, providing a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org This cross-coupling reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is highly versatile and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

The synthesis of N-(2-ethynylphenyl)propane-2-sulfonamide can be efficiently achieved by the Sonogashira coupling of a protected 2-aminophenylacetylene with propanesulfonyl chloride, or more commonly, by coupling a 2-halo-N-(propane-2-sulfonyl)aniline with a suitable alkyne source. A typical precursor, such as N-(2-iodophenyl)propane-2-sulfonamide, can be coupled with a terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be removed in situ or in a subsequent step to yield the desired N-(2-ethynylphenyl)propane-2-sulfonamide.

The reaction is generally carried out at room temperature in a solvent like diethylamine, which also functions as the base needed to neutralize the hydrogen halide byproduct. wikipedia.org The choice of catalysts is critical, with common systems including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in combination with a copper(I) salt, such as copper(I) iodide (CuI). libretexts.org The reactivity of the aryl halide is an important consideration, with the order of reactivity being I > Br > Cl. wikipedia.org This difference allows for selective couplings when multiple halogen substituents are present. wikipedia.org

| Catalyst System | Substrates | Conditions | Product | Ref |

| Pd(PPh₃)₄ / CuI | Aryl Iodide, Terminal Alkyne | Amine Base, Room Temperature | Arylalkyne | wikipedia.orglibretexts.org |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Bromide, Terminal Alkyne | Amine Base, Room Temperature | Arylalkyne | organic-chemistry.orglibretexts.org |

| Pd/CN / CuI | 2-Iodoaniline derivative, Acetylene source | Base, Elevated Temperature | Ethynyl (B1212043) aniline (B41778) derivative | nih.gov |

A highly novel and convenient palladium and copper-catalyzed procedure has been developed for synthesizing various benzofused heterocycles, demonstrating the power of this methodology. nih.gov For instance, 3-(2-Aminophenylthio)prop-1-yne reacts with aryl iodides under palladium-copper catalysis to yield disubstituted alkynes which can then undergo further cyclization. nih.gov

One-Pot Synthesis Protocols for Ethynylbenzenesulfonamides

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. znaturforsch.comresearchgate.net Several one-pot methods have been developed for the synthesis of ethynylbenzenesulfonamides.

One notable procedure involves the simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. znaturforsch.comresearchgate.net This reaction is conducted with a range of alkyl and aryl amines under microwave irradiation to stereoselectively produce an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide. znaturforsch.comresearchgate.net Without isolation, this intermediate is then treated with sodium ethoxide (EtONa) to eliminate hydrogen bromide, affording the desired 4-ethynylbenzenesulfonamides. znaturforsch.comresearchgate.net This method highlights a streamlined approach to constructing the ethynylbenzenesulfonamide scaffold from readily available starting materials.

Another one-pot strategy involves an iron- and copper-catalyzed aryl C–H amidation process. d-nb.info This two-stage synthesis begins with a regioselective para-iodination of an activated arene using an iron triflimide catalyst and N-iodosuccinimide (NIS). This is followed by a copper(I)-catalyzed N-arylation reaction with a primary sulfonamide to furnish the diaryl sulfonamide product. d-nb.info While this example yields diaryl sulfonamides, the principle of a one-pot halogenation followed by coupling could be adapted for the synthesis of ethynylphenylsulfonamides.

Research has also explored one-pot syntheses of alkynyl sulfonamides, which, although successful, proved to be challenging to scale up. ucl.ac.ukucl.ac.uk

Synthesis of Functionalized and Derivatized Ethynylphenylsulfonamides

The functionalization and derivatization of the ethynylphenylsulfonamide scaffold are crucial for tuning its chemical and biological properties. This can involve modifications to the ethynyl group, the aromatic ring, or the sulfonamide fragment.

Preparation of Ethynylsulfonamides for Specific Reactivity Studies

The synthesis of ethynylsulfonamides for reactivity studies is an active area of research, particularly for their potential as covalent modifiers in chemical biology. rsc.orgnih.gov These compounds are predicted to have enhanced covalent binding ability, metabolic stability, and water solubility compared to analogous amides. rsc.orgnih.gov

A straightforward synthesis method has been developed to prepare various ethynylsulfonamides to evaluate their covalent binding capabilities with nucleophilic amino acids. rsc.orgnih.gov The reactivity of these compounds, particularly with cysteine residues, was studied extensively using NMR. The results showed that ethynylsulfonamides can react rapidly and selectively with cysteine, highlighting their potential as prospective motifs for targeted covalent inhibitors. rsc.orgnih.gov The synthesis of these compounds allows for a systematic investigation into how structural changes affect their reactivity and selectivity. rsc.org

The alkynyl sulfonamide is a useful synthetic tool, and its relatively unexplored reactivity has spurred interest in expanding the knowledge of reactions it can undergo, especially for medicinal applications. ucl.ac.ukucl.ac.uk

| Reactant 1 | Reactant 2 | Product Type | Application | Ref |

| Ethynylsulfonamide | Cysteine | Thioether adduct | Covalent modification studies | rsc.orgnih.gov |

| Alkynyl sulfonamide | Nitrone | 2,3-Dihydroisoxazole | Synthesis of novel heterocycles | ucl.ac.ukucl.ac.uk |

| Alkenyl sulfonamide | Nitrile oxide | 4,5-Dihydroisoxazole | Synthesis of novel heterocycles | ucl.ac.uk |

Modifications and Diversification of the Alkylsulfonamide Fragment

Diversification of the alkylsulfonamide fragment (the N-propane-2-sulfonyl group in the title compound) is a key strategy for modulating the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Therefore, diversification of the alkylsulfonamide fragment can be readily achieved by using different sulfonyl chlorides in the synthesis. For example, reacting 2-ethynylaniline (B1227618) with various alkanesulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride, butanesulfonyl chloride) or arylsulfonyl chlorides would yield a library of N-(2-ethynylphenyl)sulfonamides with diverse substituents on the sulfur atom. Research has shown the synthesis of ethynylsulfonamides with various side chains, although yields may decrease when certain functional groups like ethers are present. rsc.org The development of new synthetic pathways for sulfonamide scaffolds continues to be an area of intense research. researchgate.net

Synthesis of Related Ethynyl-Containing Sulfonamide Scaffolds

The synthesis of related ethynyl-containing sulfonamide scaffolds expands the chemical space available for drug discovery and materials science. researchgate.netnih.gov These related structures might involve altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or modifying the nature of the ethynyl group.

For example, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective Raf inhibitors for potential anticancer applications. nih.gov Their synthesis would follow similar principles, starting from a suitably substituted difluoroaniline.

Furthermore, palladium-copper catalysis has been employed to create more complex benzofused heterocycles. nih.gov For instance, the arylation of S-[2-(N-prop-2'-ynyl)aminophenyl]-N,N-dimethylthiocarbamate with aryl iodides leads to disubstituted alkynes that can be cyclized to form (E)-2-(2-aryl)methylidene-3,4-dihydro-2H-1,4-benzothiazines. nih.gov Such strategies demonstrate how the fundamental ethynyl-containing sulfonamide motif can be elaborated into more complex, polycyclic systems. The synthesis of terminal 1,3-diynes via Sonogashira coupling of 1,1-dichloroethylene followed by dehydrochlorination also represents a method to generate related scaffolds with extended conjugation. orgsyn.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of N 2 Ethynylphenyl Propane 2 Sulfonamide

Ethynyl (B1212043) Group Transformations.

The terminal alkyne of N-(2-ethynylphenyl)propane-2-sulfonamide is the primary site of its chemical reactivity, participating in a range of transformations that are fundamental to modern organic synthesis.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which yields a 1,2,3-triazole, is a cornerstone of click chemistry. wikipedia.org This reaction is prized for its reliability, high yield, and tolerance of a wide variety of functional groups. rsc.orgresearchgate.net N-(2-Ethynylphenyl)propane-2-sulfonamide, with its terminal alkyne, is an ideal substrate for such transformations.

The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a particularly powerful and widely used reaction. rsc.orgresearchgate.net The presence of a copper(I) catalyst dramatically accelerates the reaction rate and controls the regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer. wikipedia.orgacs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.netacs.org

The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org The use of stabilizing ligands can further improve the reaction's efficiency. wikipedia.orgnih.gov This methodology has been successfully applied to a broad range of alkyne and azide substrates, demonstrating its wide functional group tolerance. nih.gov The CuAAC reaction can be performed under mild conditions, including at room temperature and in aqueous solvent mixtures. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | researchgate.net |

| Terminal Alkynes | Hydrazoic acid (from NaN3) | Copper(I) with N-donor ligands | Methanol/Water | 4-Substituted-1H-1,2,3-triazoles | nih.gov |

While the copper-catalyzed reaction is highly efficient, the potential toxicity of copper can be a concern in biological applications. This has driven the development of copper-free "click" chemistry alternatives. One common strategy involves the use of strained alkynes, such as cyclooctynes, which react with azides at a sufficient rate without the need for a metal catalyst.

Another approach involves intramolecular cycloadditions. For instance, the treatment of certain alk-2-ynyl derivatives with sodium azide can trigger a cascade reaction, leading to the formation of triazole-fused heterocyclic systems under metal-free conditions. nih.gov This demonstrates that with appropriate substrate design, the inherent reactivity of the azide and alkyne can be harnessed for efficient cyclization without a copper catalyst.

The carbon-carbon triple bond of the ethynyl group is electron-rich and can be susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These addition reactions are a fundamental way to functionalize the alkyne.

The Michael addition, or conjugate addition, is a key reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comchemrxiv.org While the ethynyl group of N-(2-ethynylphenyl)propane-2-sulfonamide is not part of a classical Michael acceptor system, the concept of nucleophilic addition to the alkyne is relevant. In the presence of a suitable catalyst or under appropriate conditions, various nucleophiles can add across the triple bond.

For example, stereoselective conjugate additions of alcohols, amines, and thiols to C(2)-alkynyl oxazoles and oxazolines have been reported as a versatile method for creating heterocyclic building blocks. rsc.org Similarly, asymmetric sulfa-Michael additions, where a thiol adds to an electrophilic olefin, have been achieved with high enantioselectivity using organocatalysts. pkusz.edu.cnrsc.org These examples highlight the potential for various nucleophiles to react with activated alkynes in a Michael-type fashion. The aza-Michael reaction, involving the addition of an amine to a vinyl sulfonamide, has also been utilized in diversity-oriented synthesis. nih.gov

The reactivity of the ethynyl group extends to biological contexts, where it can interact with nucleophilic residues in proteins, such as the thiol group of cysteine. This reactivity is the basis for its use as a covalent probe in chemical biology. The addition of a cysteine residue to an electrophilic alkyne would proceed via a nucleophilic addition mechanism, similar to the Michael additions described previously. This targeted covalent modification allows for the specific labeling and study of proteins. The stability of the resulting adduct is a key consideration in the design of such probes. While the general principle of nucleophilic addition to amides can lead to unstable tetrahedral intermediates, certain structural constraints can lead to remarkably stable adducts. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(2-Ethynylphenyl)propane-2-sulfonamide |

| Copper(I) |

| Copper(II) sulfate |

| Sodium ascorbate |

| Phenylacetylene |

| Benzyl azide |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Hydrazoic acid |

| Sodium azide |

| 4-Substituted-1H-1,2,3-triazoles |

| Alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer |

| Cyclooctynes |

Nucleophilic Additions to the Ethyne Moiety.

Sulfonamide Moiety Reactivity

The sulfonamide group is not merely a passive spectator; its N-H bond and sulfonyl group actively participate in and direct a range of chemical transformations.

The hydrogen atom attached to the nitrogen in the sulfonamide group of N-(2-ethynylphenyl)propane-2-sulfonamide is acidic. The presence of the strongly electron-withdrawing sulfonyl group increases the acidity of the N-H bond, facilitating its deprotonation by a suitable base. Adding a second electron-withdrawing group to the nitrogen can further increase this acidity. nih.gov The resulting sulfonamide anion is a potent nucleophile and a key intermediate in various reactions.

For instance, in the Fukuyama amine synthesis, deprotonated sulfonamides react with alkyl halides or participate in Mitsunobu reactions to form new C-N bonds. tcichemicals.com The anionic nitrogen can also be a precursor for generating N-centered radicals through oxidation, as discussed in subsequent sections. nih.gov

Electrochemical methods provide a powerful means to generate radical intermediates from stable precursors under mild conditions. Aryl sulfonamides can be electrochemically oxidized to produce N-centered radicals. nih.govnih.gov Specifically, in the case of 2-alkynylbenzenesulfonamides, electrolysis can generate sulfonimidyl radicals from the N-H bond. nih.govnih.govresearchgate.net These highly reactive species are central to initiating cascade reactions. nih.govnih.govresearchgate.net

The generation of these radicals can also be achieved through photoredox catalysis, where a photoexcited catalyst oxidizes the deprotonated sulfonamide to an N-centered radical. nih.gov Sulfonyl radicals themselves can also be generated and used in transformations like the hydrosulfonylation of alkenes. acs.org These radical intermediates are pivotal in the construction of complex heterocyclic systems through intramolecular cyclization processes. nih.govacs.org

Table 2: Generation of N-Centered Radicals from Sulfonamides

| Method | Precursor | Intermediate | Key Features |

|---|---|---|---|

| Electrochemistry | 2-Alkynylbenzenesulfonamide | Sulfonimidyl Radical | Initiates cascade cyclizations. nih.govnih.gov |

| Photoredox Catalysis | N-Acylsulfonamide | N-Centered Amidyl Radical | Requires deprotonation prior to oxidation. nih.gov |

Once generated, the sulfonimidyl radical from N-(2-ethynylphenyl)propane-2-sulfonamide and its derivatives can undergo intramolecular addition to the aromatic ring. This addition can occur in two distinct ways: ortho-addition or ipso-addition. nih.govresearchgate.net

Ortho-Cyclization: A direct addition of the radical to the ortho-position of the aryl ring generates a fused cyclohexadienyl radical. This pathway leads to the formation of a product where the sulfonamide has cyclized directly onto the adjacent position of the aromatic ring. nih.govresearchgate.net

Migratory Cyclization: Alternatively, the radical can add to the ipso-carbon (the carbon bearing the alkyne group), forming a spirocyclic intermediate. nih.govresearchgate.net This spirocycle can then undergo rearrangement. Computational and experimental studies show that a subsequent cationic acyl or vinyl migration determines the final product. nih.gov This pathway results in a "migratory cyclization" product, where the connectivity is reversed compared to the ortho-cyclization product. nih.gov

The selectivity between these two competing pathways—migratory versus ortho-cyclization—can be controlled. nih.govnih.govresearchgate.net For example, introducing a methyl group at the 2-position of the aryl ring biases the reaction toward the migratory cyclization pathway by favoring the migration of the acyl linker over the vinyl linker in the key spirocyclic cation intermediate. nih.govnih.gov This selective control allows for the synthesis of complex polycyclic heterocycles. nih.gov

The sulfonamide group is a versatile precursor for the formation of new carbon-nitrogen bonds. tcichemicals.com N-centered radicals generated from sulfonamides are valuable intermediates for constructing these bonds. acs.org A novel strategy involves the reaction of sulfonamides with super-electron-donor 2-azaallyl anions. acs.org This process involves a single-electron transfer (SET) from the anion to the sulfonamide, cleaving the N-S bond and generating an aminyl radical and a 2-azaallyl radical. researchgate.net The subsequent radical-radical coupling of these two species forms a new C-N bond, ultimately yielding amidines. acs.orgresearchgate.net

Furthermore, intramolecular radical cascades initiated from the sulfonamide nitrogen can lead to complex C-N bond formations. In reactions of N-[(2-ethynyl)arylsulfonyl]acrylamides, an amidyl radical intermediate can cyclize onto the vicinal alkyne moiety, forming a new N–Csp² bond as part of a multi-step cascade that builds complex heterocyclic scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org These reactions showcase the utility of the sulfonamide group not just as a protecting group, but as an active participant in intricate bond-forming sequences. nih.govacs.org

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of N-(2-ethynylphenyl)propane-2-sulfonamide is significantly governed by the interplay of electronic and steric factors. These factors can dictate the regioselectivity and stereoselectivity of reactions, influence reaction rates, and in some cases, determine the feasibility of a particular transformation. The outcomes of reactions involving this molecule are largely dependent on the electronic nature of substituents on the aromatic ring and the steric bulk of the sulfonamide group, as well as the reagents and catalysts involved.

Electronic Effects of Substituents on the Phenyl Ring

The electronic properties of substituents on the phenyl ring of N-(2-ethynylphenyl)propane-2-sulfonamide exert a profound influence on the reactivity of the ethynyl group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the alkyne, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

In transition-metal-catalyzed cyclization reactions, a common transformation for this class of compounds, the nature of the substituent on the aromatic ring can impact the rate and efficiency of the reaction. For instance, in copper-catalyzed N-arylation reactions of sulfonamides with aryl bromides, it has been observed that electron-donating substituents on the aryl bromide can deactivate the substrate towards oxidative addition, hindering the reaction. nie.edu.sg Conversely, in other reaction types, electron-donating groups can enhance reactivity. In the nitrosation of N-benzylpivalamides, electron-releasing groups on the aromatic ring were found to increase the reaction rate. nie.edu.sg

Studies on related systems provide further insight. For example, in the asymmetric transfer hydrogenation of N-aryl benzoylformamides, substrates bearing electron-withdrawing groups on the aryl moiety generally exhibit higher enantioselectivity compared to those with electron-donating groups. researchgate.net This highlights how electronic factors can be crucial for achieving high levels of stereocontrol in reactions of structurally analogous compounds.

The following table summarizes the expected influence of various substituents on the reactivity of the ethynyl group in N-(2-ethynylphenyl)propane-2-sulfonamide based on general principles and findings from related systems.

| Substituent (at para-position) | Electronic Effect | Expected Impact on Electrophilic Attack at the Alkyne | Expected Impact on Nucleophilic Attack at the Alkyne |

| -OCH₃ | Electron-Donating | Activation | Deactivation |

| -CH₃ | Electron-Donating | Activation | Deactivation |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Deactivation | Activation |

| -NO₂ | Strongly Electron-Withdrawing | Strong Deactivation | Strong Activation |

Steric Effects of the Sulfonamide Group

The propane-2-sulfonamide (B152786) group, with its isopropyl substituent, introduces a moderate level of steric hindrance around the nitrogen atom. This steric bulk can play a critical role in directing the regioselectivity of reactions and can also influence the conformational preferences of the molecule, which in turn affects reactivity.

In the context of intramolecular reactions, such as cyclizations, the steric hindrance of the N-sulfonyl group can be a determining factor in the reaction pathway. Research on the base-induced rearrangement of N-alkyl arylsulfonamides has shown that the size of the alkyl group on the nitrogen atom is crucial. nih.gov Larger, more sterically demanding alkyl groups, particularly those branched at the α- or β-carbon, can prevent cyclization and favor rearrangement pathways. nih.gov For example, when the N-substituent was a small methyl group, cyclization to form a saccharin (B28170) competed significantly with rearrangement. nih.gov However, with a bulkier isopropyl group, similar to that in N-(2-ethynylphenyl)propane-2-sulfonamide, rearrangement was the dominant pathway due to increased steric hindrance that disfavors the cyclized transition state. nih.gov

This principle is further illustrated in copper-catalyzed N-arylation reactions, where steric hindrance from ortho-substituents on the aryl bromide was found to significantly hamper the cross-coupling reaction, leading to lower yields. nie.edu.sg The bulky methyl group, for instance, had the most pronounced negative steric effect. nie.edu.sg

The interplay between the steric bulk of the N-sulfonyl group and the reaction conditions can thus be leveraged to control reaction outcomes. The following table provides a qualitative comparison of how different N-sulfonyl groups might influence the rate of an intramolecular cyclization reaction.

| N-Sulfonyl Group | Relative Steric Bulk | Expected Relative Rate of Intramolecular Cyclization |

| Methanesulfonyl | Low | Fast |

| Ethanesulfonyl | Moderate | Intermediate |

| Propane-2-sulfonyl (Isopropylsulfonyl) | High | Slow |

| Benzenesulfonyl | High | Slow |

| Toluenesulfonyl | High | Slow |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Ethynylphenyl Propane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2-Ethynylphenyl)propane-2-sulfonamide, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the ethynyl (B1212043), phenyl, and propane-2-sulfonamide (B152786) moieties.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The aromatic protons of sulfonamide derivatives typically appear in the region of 6.51 to 7.70 ppm. The proton of the sulfonamide group (–SO₂NH–) is expected to be a singlet with a chemical shift ranging from 8.78 to 10.15 ppm, the exact position of which can be influenced by solvent and concentration. This peak can be confirmed by a D₂O exchange experiment, where the proton is replaced by deuterium, causing the signal to disappear.

The isopropyl group [(CH₃)₂CH] of the propane-2-sulfonamide moiety would give rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. The terminal alkyne proton (C≡C-H) is expected to appear as a sharp singlet in a characteristic region of the spectrum. The aromatic protons on the phenyl ring would present as a complex multiplet pattern consistent with an ortho-disubstituted benzene (B151609) ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 10.0 | s (broad) | 1H | SO₂NH |

| ~7.2 - 7.6 | m | 4H | Aromatic-H |

| ~3.5 - 4.0 | sept | 1H | CH(CH₃)₂ |

| ~3.3 | s | 1H | C≡CH |

| ~1.3 | d | 6H | CH(CH₃)₂ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For N-(2-Ethynylphenyl)propane-2-sulfonamide, distinct signals are expected for the isopropyl carbons, the aromatic carbons, and the two sp-hybridized alkyne carbons. Aromatic carbons in sulfonamide derivatives typically resonate between 111 and 160 ppm. The two carbons of the ethynyl group are expected in the 80-90 ppm range. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~115 - 140 | Aromatic-C |

| ~85.8 | Aromatic-C-C≡CH |

| ~84.5 | Aromatic-C-C≡CH |

| ~53 | CH(CH₃)₂ |

| ~23 | CH(CH₃)₂ |

To definitively assign proton and carbon signals and establish connectivity, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, confirming the coupling between the isopropyl CH proton and the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For N-(2-Ethynylphenyl)propane-2-sulfonamide, key absorptions would confirm the presence of the sulfonamide and ethynyl groups. The sulfonamide group (–SO₂NH–) exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the C≡C-H stretch, while the C≡C triple bond stretch would appear as a weak to medium absorption around 2100-2140 cm⁻¹. The N-H stretch of the sulfonamide is expected around 3200-3300 cm⁻¹.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The phenyl ring and its conjugation with the ethynyl group would give rise to characteristic π-π* transitions, likely appearing as strong absorption bands in the UV region. The presence of the sulfonamide group may also influence the electronic structure and result in n–π* transitions.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | C-H Stretch | Alkyne (C≡C-H) |

| ~3250 | N-H Stretch | Sulfonamide (SO₂N-H) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1320 | S=O Asymmetric Stretch | Sulfonamide |

| ~1150 | S=O Symmetric Stretch | Sulfonamide |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which can further confirm the structure. For N-(2-Ethynylphenyl)propane-2-sulfonamide (Molecular Formula: C₁₁H₁₃NO₂S), the molecular ion peak [M]⁺ would be expected at m/z 223.29. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Under electrospray ionization (ESI) or electron impact (EI) conditions, sulfonamides undergo characteristic fragmentation. A common pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), leading to a significant fragment ion corresponding to [M+H - SO₂]⁺ or [M - SO₂]⁺. Another likely fragmentation would involve the cleavage of the S-N bond or the S-C(isopropyl) bond. The loss of the isopropyl group ([M - C₃H₇]⁺) would also be an expected fragmentation pathway.

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 223 | [C₁₁H₁₃NO₂S]⁺ | Molecular Ion [M]⁺ |

| 159 | [C₁₁H₁₃N]⁺ | Loss of SO₂ from [M]⁺ |

| 180 | [C₈H₈NO₂S]⁺ | Loss of C₃H₅ from [M]⁺ (rearrangement) |

| 116 | [C₈H₆N]⁺ | Loss of propane-2-sulfonyl group |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for N-(2-Ethynylphenyl)propane-2-sulfonamide has not been reported, analysis of related sulfonamide structures reveals key expected features.

Theoretical and Computational Studies on N 2 Ethynylphenyl Propane 2 Sulfonamide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of theoretical chemistry, providing the tools to investigate the electronic structure and energy of molecules. For a molecule like N-(2-ethynylphenyl)propane-2-sulfonamide, these methods can elucidate its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard and powerful tool for the computational study of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations are employed to determine the most stable conformation of N-(2-ethynylphenyl)propane-2-sulfonamide, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be thoroughly analyzed using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. In related sulfonamide systems, DFT calculations have been used to explore these frontier orbitals to understand their biological activities. nih.gov

A hypothetical table of selected optimized geometrical parameters for N-(2-ethynylphenyl)propane-2-sulfonamide, based on typical values for related structures, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(2-Ethynylphenyl)propane-2-sulfonamide using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N | 1.65 | O-S-O | 120.0 |

| S=O | 1.45 | N-S-C | 108.0 |

| C≡C | 1.21 | S-N-C(aryl) | 125.0 |

| C-S | 1.78 | C(aryl)-C≡C | 178.0 |

Note: This data is illustrative and based on general values for sulfonamides and ethynyl (B1212043) groups, not on specific experimental or computational results for N-(2-ethynylphenyl)propane-2-sulfonamide.

Higher-Level Ab Initio Methods for Energetic and Spectroscopic Predictions

For more precise energetic and spectroscopic predictions, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. nih.gov While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation, which is crucial for obtaining highly reliable energies and predicting spectroscopic properties with greater precision.

These advanced methods are particularly valuable for calculating reaction energies, activation barriers, and conformational energy differences. For spectroscopic predictions, they can yield highly accurate vibrational frequencies and NMR chemical shifts, which are essential for interpreting experimental spectra. The application of such methods to N-(2-ethynylphenyl)propane-2-sulfonamide would provide benchmark data against which experimental results could be compared. Ab initio methods have been utilized to investigate the conformational stability and vibrational spectra of other sulfonamides, demonstrating their utility in this class of compounds. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways a reaction will follow, including the transition states and any intermediates that are formed.

Transition State Analysis for Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For reactions involving N-(2-ethynylphenyl)propane-2-sulfonamide, such as cyclization reactions involving the ethynyl group, transition state analysis would be crucial. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in predicting the reaction rate. Vibrational frequency calculations are performed on the located transition state structure; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Such analyses have been instrumental in understanding the mechanisms of various organic reactions.

Elucidation of Reactive Intermediates

Many chemical reactions proceed through the formation of short-lived, high-energy species known as reactive intermediates. wikipedia.orglibretexts.org These can include carbocations, carbanions, free radicals, or carbenes. wikipedia.orguobasrah.edu.iq The identification and characterization of these intermediates are essential for a complete understanding of a reaction mechanism.

Computational chemistry provides a means to study these often elusive species. byjus.com For N-(2-ethynylphenyl)propane-2-sulfonamide, reactions at the ethynyl group could potentially involve various reactive intermediates depending on the reaction conditions. For example, electrophilic addition to the alkyne could proceed through a vinyl cation intermediate. Computational modeling can determine the stability and electronic structure of such intermediates, providing insights into their subsequent reactivity. The existence of these intermediates can be inferred through experimental techniques, but computational studies offer a direct way to investigate their properties. libretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. This can aid in the identification and characterization of newly synthesized compounds and help in the interpretation of complex experimental spectra.

DFT and ab initio methods can be used to calculate the NMR chemical shifts (¹H and ¹³C) of N-(2-ethynylphenyl)propane-2-sulfonamide. nih.gov The calculated shifts are often in good agreement with experimental values, especially when solvent effects are taken into account. nih.gov The chemical shifts of the protons and carbons in the vicinity of the sulfonamide and ethynyl groups are particularly sensitive to the electronic environment and molecular conformation. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be computed. nih.govnih.gov The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted vibrational spectrum can be used to assign the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the S=O, N-H, and C≡C bonds. For other sulfonamides, DFT calculations have been shown to reproduce experimental IR spectra with good accuracy. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for N-(2-Ethynylphenyl)propane-2-sulfonamide

| Spectroscopic Parameter | Predicted Value | Experimental Value (Typical Range) |

| ¹H NMR (δ, ppm), NH | 8.5 - 9.5 | 8.0 - 10.0 rsc.org |

| ¹H NMR (δ, ppm), C≡CH | 3.0 - 3.5 | 2.5 - 3.5 |

| ¹³C NMR (δ, ppm), C≡CH | 80 - 90 | 75 - 95 |

| IR Frequency (cm⁻¹), ν(S=O) | 1330 - 1360 | 1320 - 1370 |

| IR Frequency (cm⁻¹), ν(N-H) | 3250 - 3350 | 3200 - 3300 |

| IR Frequency (cm⁻¹), ν(C≡C) | 2100 - 2140 | 2100 - 2150 |

Note: This data is illustrative and based on general values for related functional groups, not on specific experimental or computational results for N-(2-ethynylphenyl)propane-2-sulfonamide.

In Silico Assessment of Chemical Reactivity and Selectivity

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for predicting the chemical behavior of N-(2-Ethynylphenyl)propane-2-sulfonamide. Through in silico methods, particularly those based on Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and derive a suite of reactivity descriptors. These theoretical calculations offer valuable insights into the molecule's stability, reactivity, and the likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts and explaining observed chemical properties.

Detailed research findings from computational studies on analogous N-aryl sulfonamides and ethynyl derivatives allow for a robust prediction of the reactivity of N-(2-Ethynylphenyl)propane-2-sulfonamide. These studies typically involve geometry optimization of the molecule to its lowest energy state, followed by the calculation of various electronic properties.

Frontier Molecular Orbital (FMO) Analysis:

For N-(2-Ethynylphenyl)propane-2-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich ethynylphenyl ring, suggesting this moiety is the principal site for electrophilic attack. The LUMO, in contrast, is likely distributed across the sulfonamide group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Global Reactivity Descriptors:

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution. A higher value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η), it signifies the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), this descriptor quantifies the molecule's ability to act as an electrophile.

Illustrative calculated values for these descriptors for N-(2-Ethynylphenyl)propane-2-sulfonamide, based on DFT calculations of similar structures, are presented below.

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | χ² / (2η) | 2.79 |

Molecular Electrostatic Potential (MEP) Surface:

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for predicting chemical reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential.

Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In N-(2-Ethynylphenyl)propane-2-sulfonamide, these are expected to be concentrated around the oxygen atoms of the sulfonamide group and the triple bond of the ethynyl group.

Blue Regions (Positive Potential): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the sulfonamide's N-H group.

Green Regions (Neutral Potential): These areas correspond to regions of relatively neutral electrostatic potential.

The MEP surface provides a clear, three-dimensional guide to the molecule's reactivity, complementing the insights gained from FMO analysis and global reactivity descriptors. It helps in understanding intermolecular interactions and predicting the regioselectivity of various reactions. For instance, the highly negative potential on the sulfonyl oxygens suggests they are strong hydrogen bond acceptors.

Local Reactivity Descriptors (Fukui Functions):

To further refine the prediction of selectivity, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the change in electron density at a specific atom when an electron is added to or removed from the molecule. They help in identifying the most reactive atoms within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.

Interactive Data Table: Illustrative Fukui Function Analysis for Key Atoms

| Atom/Group | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Sulfonyl Oxygen (O) | High | Low |

| Sulfonamide Nitrogen (N) | Moderate | Moderate |

| Ethynyl Carbon (C≡) | Moderate | High |

| Phenyl Ring Carbons (C) | Low | Variable |

This detailed in silico assessment, combining FMO theory, global and local reactivity descriptors, and MEP analysis, provides a comprehensive framework for understanding and predicting the chemical reactivity and selectivity of N-(2-Ethynylphenyl)propane-2-sulfonamide.

Research Applications in Chemical Biology and Advanced Materials Science Excluding Clinical Outcomes

A Versatile Synthetic Building Block

The intrinsic reactivity of the ethynyl (B1212043) and sulfonamide groups makes N-(2-Ethynylphenyl)propane-2-sulfonamide and its derivatives valuable building blocks in organic synthesis.

A Scaffold for the Synthesis of Complex Organic Molecules

The ortho-alkynylphenyl sulfonamide framework is a key precursor for constructing intricate molecular architectures. Research has demonstrated that N-allyl-N-(2-alkynylphenyl)sulfonamide derivatives can undergo an intramolecular Pauson-Khand reaction. This powerful transformation facilitates a chirality transfer from the N-C axial chirality of the starting material to a central chirality in the product. The result is the formation of chiral nitrogen-containing tricyclic compounds, specifically tetrahydrocyclopentaquinolin-2-one derivatives. This method highlights the utility of the N-(2-ethynylphenyl)sulfonamide scaffold in generating stereochemically complex and diverse heterocyclic systems.

Furthermore, the intramolecular hydroamination of alkynyl sulfonamides, catalyzed by diethylzinc, provides another avenue for creating complex nitrogen-containing heterocycles. researchgate.net This type of cyclization reaction underscores the versatility of the alkynyl sulfonamide moiety in constructing diverse molecular frameworks. researchgate.netlabxing.comacs.org

Precursor for Oligo(arylenealkyne) Macrocycles

While direct evidence for the use of N-(2-Ethynylphenyl)propane-2-sulfonamide as a precursor for oligo(arylenealkyne) macrocycles is not extensively documented in publicly available research, the structural motifs present in the molecule are highly conducive to such applications. The arylenealkyne unit is the fundamental repeating element in this class of macrocycles. The synthesis of these larger structures often relies on the iterative coupling of smaller arylenealkyne monomers. Given that N-(2-Ethynylphenyl)propane-2-sulfonamide contains both an aryl group and an alkyne, it represents a potential monomer for the construction of these complex cyclic architectures. The sulfonamide group could also impart specific solubility and conformational properties to the resulting macrocycle.

Integration into Bioconjugation Strategies

The terminal alkyne group of N-(2-Ethynylphenyl)propane-2-sulfonamide is a key feature that allows for its seamless integration into various bioconjugation strategies, most notably "click chemistry."

Application in "Click Chemistry" for Bioconjugation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and bioorthogonal method for linking molecules together. researchgate.net The terminal alkyne of N-(2-Ethynylphenyl)propane-2-sulfonamide and related alkynyl sulfonamides makes them ideal partners for this reaction, enabling their conjugation to biomolecules that have been functionalized with an azide (B81097) group. nih.govresearchgate.net

For instance, research has shown the successful use of clickable sulfonamides, such as 4-ethynyl-benzenesulfonamide, in the creation of protein-small molecule hybrids on the yeast surface. nih.govresearchgate.net In these studies, a protein is genetically encoded with a non-canonical amino acid bearing an azide group. The subsequent CuAAC reaction with an alkynyl sulfonamide results in the formation of a stable triazole linkage, effectively tethering the sulfonamide to the protein. nih.govresearchgate.net This approach allows for the generation of diverse libraries of bioconjugates for various screening purposes. nih.gov

| Clickable Sulfonamide | Application | Reference |

| 4-ethynyl-benzenesulfonamide | Creation of protein-small molecule hybrids | nih.govresearchgate.net |

| 4-azidobenzenesulfonamide | Creation of protein-small molecule hybrids | researchgate.net |

| pent-4-yne-1-sulfonamide | Creation of protein-small molecule hybrids | researchgate.net |

Design of Molecular Probes and Tags

The ability to attach N-(2-Ethynylphenyl)propane-2-sulfonamide to other molecules via click chemistry opens up possibilities for its use in the design of molecular probes and tags.

Alkynyl sulfonamides have been investigated as scaffolds for the development of radiolabeled compounds for positron emission tomography (PET) imaging. mdpi.comukri.org The strategy involves conjugating a radiolabeled group, such as [¹⁸F]fluoro-glucose, to an alkynyl sulfonamide scaffold via a click reaction. mdpi.com Although the specific use of N-(2-Ethynylphenyl)propane-2-sulfonamide in this context is not explicitly detailed, the underlying chemistry demonstrates the potential for this class of compounds to serve as precursors for radiopharmaceutical development. The sulfonamide portion can act as a recognition element for specific biological targets, while the alkyne allows for the attachment of the radioisotope. mdpi.com

Similarly, the development of novel fluorescent probes is an area where alkynyl sulfonamides could be applied. ukri.org A fluorescent dye containing an azide group could be "clicked" onto N-(2-Ethynylphenyl)propane-2-sulfonamide, thereby generating a fluorescently labeled sulfonamide. Such probes could be used to visualize the localization of sulfonamide-binding proteins within cells or tissues.

Potential in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker, which connects the antibody to the drug, is a critical component of an ADC. The bioorthogonal nature of click chemistry makes it an attractive method for ADC synthesis.

While direct application of N-(2-Ethynylphenyl)propane-2-sulfonamide in ADC development is not yet widely reported, its structure possesses the necessary functionalities to act as a linker precursor. An antibody can be functionalized with an azide group, and a cytotoxic drug can be attached to the N-(2-ethynylphenyl)propane-2-sulfonamide molecule. The subsequent click reaction between the azide-modified antibody and the alkyne-functionalized drug-linker construct would yield the final ADC. The sulfonamide group within the linker could potentially influence the stability and solubility of the ADC.

Advanced Materials Development

The structural characteristics of N-(2-Ethynylphenyl)propane-2-sulfonamide make it a valuable component in the creation of sophisticated materials with tailored properties.

Design of Nanomaterials via Click Chemistry

The presence of a terminal alkyne group on the N-(2-Ethynylphenyl)propane-2-sulfonamide molecule makes it an ideal candidate for "click chemistry" reactions. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent linkage of the sulfonamide to molecules or surfaces bearing an azide group. google.com This methodology is instrumental in the construction of single-chain nanoparticles (SCNPs), which are ultra-small nano-objects with unique properties. mdpi.com The process involves the controlled folding and collapse of a linear polymer chain, a phenomenon that mimics the folding of proteins into their native states. mdpi.com

The versatility of click chemistry enables the synthesis of multifunctional nanoparticles. mdpi.com For instance, nanoparticles can be functionalized with azide groups on their surface, which can then react with alkyne-containing molecules like N-(2-Ethynylphenyl)propane-2-sulfonamide to create modified nanoparticles with specific functionalities. google.com This approach allows for precise control over the size and chemical composition of the resulting nanomaterials, which is crucial for their application in fields such as catalysis and nanomedicine. mdpi.com

Surface Functionalization and Immobilization

The ability to securely anchor N-(2-Ethynylphenyl)propane-2-sulfonamide onto various surfaces is critical for creating functionalized materials. The alkyne group facilitates this immobilization through click chemistry, allowing for the modification of surfaces that have been pre-functionalized with azide groups. google.com This technique can be applied to a variety of nanoparticles, including those made of iron oxide, which are often soluble in organic solvents but can be rendered water-soluble after modification. google.com

The process of surface functionalization can be carried out using a two-phase system, where the initial nanoparticle is in an organic phase and the modifying agent, potentially an aqueous-soluble derivative of the sulfonamide, is in an aqueous phase. google.com This method allows for the creation of nanoparticles with a high surface density of the desired agent, which can include oligonucleotides, proteins, or peptides, thereby tailoring the nanoparticle for specific biological or material science applications. google.com

Exploration as a Scaffold for Specific Biological Target Modulation (Focused on molecular interaction mechanisms)

The sulfonamide group is a well-established pharmacophore in drug discovery, known for its ability to interact with various biological targets. nih.gov The N-(2-Ethynylphenyl)propane-2-sulfonamide scaffold combines this key functional group with a modifiable alkyne handle, providing a platform for developing potent and selective modulators of biological activity.

Carbonic Anhydrase Inhibition (Mechanism of interaction and scaffold design)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and other physiological processes. nih.govnih.gov The sulfonamide group is a classic inhibitor of CAs, binding to the zinc ion in the enzyme's active site. nih.gov The primary mechanism of inhibition involves the deprotonated sulfonamide nitrogen coordinating to the Zn(II) ion, mimicking the transition state of the carbon dioxide hydration reaction.

The N-(2-Ethynylphenyl)propane-2-sulfonamide scaffold can be elaborated using the alkyne group to introduce additional chemical moieties that can interact with amino acid residues in the active site cavity, leading to increased potency and isoform selectivity. nih.gov Structure-activity relationship (SAR) studies on related sulfonamide-based inhibitors have shown that the nature of the substituents on the aromatic ring and the groups attached to the sulfonamide nitrogen significantly influence the inhibitory activity against different CA isoforms. nih.gov For example, in a series of pyrazole-based sulfonamides, the presence of a 2-hydroxyaryl group was found to be beneficial for inhibiting certain human CA isoforms. nih.gov

| Inhibitor Type | Target Isoform | Key Interactions |

| Sulfonamides | Carbonic Anhydrase (CA) | Coordination of the deprotonated sulfonamide to the active site Zn(II) ion. |

| Modified N-(2-Ethynylphenyl)propane-2-sulfonamide | Specific CA Isoforms | Potential for additional hydrogen bonding and van der Waals interactions with active site residues. |

Antimicrobial Scaffolds (Mechanistic studies at molecular level)

Sulfonamides have a long history as antimicrobial agents. nih.gov Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleotides and certain amino acids. This ultimately leads to a bacteriostatic effect. nih.gov

The N-(2-Ethynylphenyl)propane-2-sulfonamide scaffold offers a template for designing novel antimicrobial agents. The alkyne group can be used to append various chemical groups to explore new interactions within the DHPS active site or to target other bacterial enzymes. chemrxiv.org For instance, studies on other sulfonamide-based scaffolds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated potent activity against multidrug-resistant bacteria like Klebsiella pneumoniae. nih.gov In-silico docking studies of these compounds have revealed key hydrogen bonding and hydrophobic interactions with the target protein. nih.gov Similarly, the N-(2-Ethynylphenyl)propane-2-sulfonamide framework could be functionalized to enhance its binding affinity and efficacy against a range of bacterial pathogens.

| Scaffold | Bacterial Target | Mechanism of Action |

| Sulfonamide | Dihydropteroate Synthase (DHPS) | Competitive inhibition, blocking folic acid synthesis. nih.gov |

| Functionalized N-(2-Ethynylphenyl)propane-2-sulfonamide | Potential for novel or enhanced DHPS inhibition or other targets | Exploitation of the alkyne for creating new interactions within the enzyme active site. |

Enzyme Inhibition (Molecular interaction)

Beyond carbonic anhydrases and bacterial enzymes, the sulfonamide moiety is a versatile functional group for targeting a wide array of other enzymes. nih.gov The inhibitory mechanism generally relies on the sulfonamide group's ability to act as a zinc-binding group or to form crucial hydrogen bonds within an enzyme's active site. mdpi.com

The N-(2-Ethynylphenyl)propane-2-sulfonamide scaffold provides a platform for developing inhibitors for various enzyme classes. The alkyne handle allows for the systematic exploration of the chemical space around the core sulfonamide pharmacophore. By attaching different substituents via click chemistry or other alkyne-based reactions, researchers can fine-tune the inhibitor's properties, such as its size, shape, and electronic distribution, to achieve high affinity and selectivity for a specific enzyme target. This modular approach is a powerful strategy in modern drug discovery and chemical biology for developing potent and specific enzyme inhibitors. nih.gov

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 5.8–6.2 ppm), and ethynyl carbons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 290.1 for C₁₁H₁₃NO₂S) .

- X-ray Crystallography : Resolves chiral centers and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .

How can enantioselective synthesis of N-(2-Ethynylphenyl)propane-2-sulfonamide be achieved, and what factors influence chirality?

Advanced Research Question

- Catalytic Asymmetry : Palladium catalysts with chiral ligands (e.g., BINAP) enable up to 83% ee in 5-exo cyclizations .

- Steric Effects : Bulky ortho-substituents (e.g., t-butyl) enhance enantioselectivity by restricting aryl group rotation .

- Electronic Tuning : Electron-withdrawing groups on the ethynyl moiety stabilize transition states, improving ee .

What biological targets and mechanisms are associated with N-(2-Ethynylphenyl)propane-2-sulfonamide?

Advanced Research Question

- AMPA Receptor Modulation : Structural analogs (e.g., BIIB104) act as positive allosteric modulators (PAMs), delaying receptor desensitization .

- Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase and kinases via sulfonamide-Zn²⁺ coordination or ATP-binding pocket interactions .

- Biological Assays : Electrophysiology (patch-clamp) and fluorescence-based binding assays quantify potency (EC₅₀) and selectivity .

How do structural analogs of N-(2-Ethynylphenyl)propane-2-sulfonamide differ in activity?

Advanced Research Question

How can researchers address discrepancies in reported biological activities of sulfonamide derivatives?

Advanced Research Question

- Auxiliary Proteins : Co-expression of Stargazin or γ8 subunits in GluA1/GluA4 receptors alters PAM efficacy (e.g., 2-fold EC₅₀ shifts) .

- Assay Conditions : Variability in pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell type (HEK293 vs. neurons) impacts activity .

- Data Normalization : Use internal controls (e.g., cyclothiazide) to standardize electrophysiological responses .

What computational methods predict the reactivity of N-(2-Ethynylphenyl)propane-2-sulfonamide in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.